molecular formula C18H12N2O4S4 B10921262 (5Z,5'Z)-3,3'-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]

(5Z,5'Z)-3,3'-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]

Cat. No.: B10921262
M. Wt: 448.6 g/mol
InChI Key: WGIHPKRSVCOPLZ-FOIMCPNXSA-N
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Description

(5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] is a complex organic compound characterized by its unique structure, which includes furan and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

(5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]
  • (5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]

Uniqueness

(5Z,5’Z)-3,3’-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one] is unique due to the presence of both furan and thiazolidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12N2O4S4

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O4S4/c21-15-13(9-11-3-1-7-23-11)27-17(25)19(15)5-6-20-16(22)14(28-18(20)26)10-12-4-2-8-24-12/h1-4,7-10H,5-6H2/b13-9-,14-10-

InChI Key

WGIHPKRSVCOPLZ-FOIMCPNXSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\SC(=S)N(C2=O)CCN3C(=S)S/C(=C\C4=CC=CO4)/C3=O

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

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